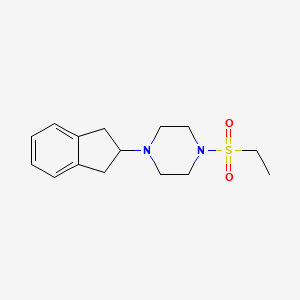
1-(2,3-dihydro-1H-inden-2-yl)-4-(ethylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-dihydro-1H-inden-2-yl)-4-(ethylsulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with an ethylsulfonyl group and a 2,3-dihydro-1H-inden-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1H-inden-2-yl)-4-(ethylsulfonyl)piperazine typically involves multiple steps. One common approach is to start with the preparation of 2,3-dihydro-1H-inden-2-ylamine, which is then reacted with ethylsulfonyl chloride to introduce the ethylsulfonyl group. The final step involves the cyclization of the intermediate with piperazine under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1H-inden-2-yl)-4-(ethylsulfonyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to remove the ethylsulfonyl group or reduce other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the ethylsulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule.
Scientific Research Applications
1-(2,3-dihydro-1H-inden-2-yl)-4-(ethylsulfonyl)piperazine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-inden-2-yl)-4-(ethylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The ethylsulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. The piperazine ring can interact with various receptors or enzymes, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-dihydro-1H-inden-2-yl)ethane-1-sulfonyl chloride: This compound shares the 2,3-dihydro-1H-inden-2-yl group but differs in the presence of an ethane-1-sulfonyl chloride group instead of the piperazine ring.
Diethyl 2,3-dihydro-1H-inden-2-ylphosphonate: This compound features a similar indene structure but includes a phosphonate group.
Uniqueness
1-(2,3-dihydro-1H-inden-2-yl)-4-(ethylsulfonyl)piperazine is unique due to the combination of the piperazine ring and the ethylsulfonyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H22N2O2S |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)-4-ethylsulfonylpiperazine |
InChI |
InChI=1S/C15H22N2O2S/c1-2-20(18,19)17-9-7-16(8-10-17)15-11-13-5-3-4-6-14(13)12-15/h3-6,15H,2,7-12H2,1H3 |
InChI Key |
FRCOEEKFBJINHB-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2CC3=CC=CC=C3C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


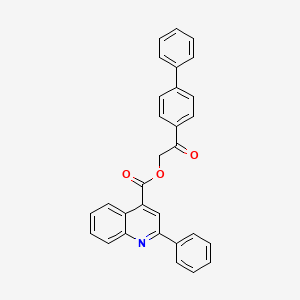
![N-(4-methoxyphenyl)-2-[4-(phenoxymethyl)phenyl]quinoline-4-carboxamide](/img/structure/B10881053.png)
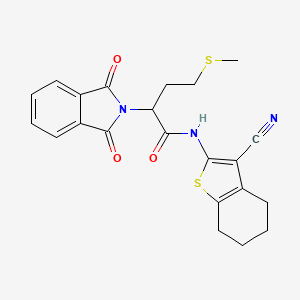
![7-benzyl-2-(4-chlorophenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10881058.png)
![1-(Benzylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B10881069.png)
![(3,4-Dimethoxyphenyl){4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B10881074.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(2-methylbenzyl)piperidine-3-carboxamide](/img/structure/B10881075.png)
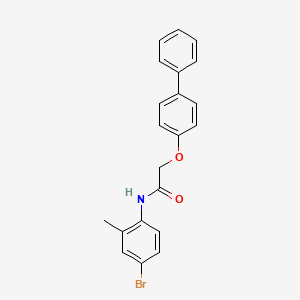
![2-[(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methoxy]phenyl methyl ether](/img/structure/B10881089.png)
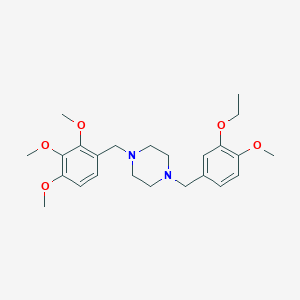
![ethyl 3-amino-1-(2-chlorophenyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B10881093.png)
![2-[(4-methylpyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)leucinate](/img/structure/B10881096.png)
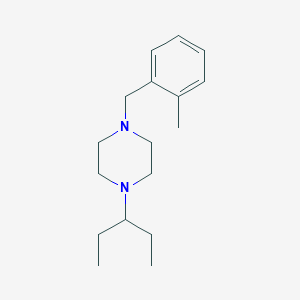
![1-(3-Ethoxy-4-methoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B10881126.png)
